[(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine
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Overview
Description
[(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine is an organic compound that features a thiophene ring substituted with a fluorine atom and a methoxyphenyl group
Preparation Methods
The synthesis of [(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the reduction of Schiff bases, where sodium borohydride is used as a reducing agent .
Chemical Reactions Analysis
[(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the aromatic ring, respectively. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Scientific Research Applications
[(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of [(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s electronic properties, affecting its binding affinity to various receptors and enzymes. The thiophene ring can participate in π-π interactions, enhancing its activity in biological systems .
Comparison with Similar Compounds
[(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine can be compared with other thiophene derivatives, such as:
[(5-ethylthiophen-2-yl)methyl][(4-fluorophenyl)methyl]amine: This compound has an ethyl group instead of a fluorine atom, which can alter its reactivity and biological activity.
[(4-fluorophenyl)methyl][(5-methylthiophen-2-yl)methyl]amine: The presence of a methyl group instead of a methoxy group can affect its solubility and interaction with biological targets.
These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H14FNOS |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C13H14FNOS/c1-16-11-4-2-10(3-5-11)8-15-9-12-6-7-13(14)17-12/h2-7,15H,8-9H2,1H3 |
InChI Key |
ZMJILTYDGZISGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=C(S2)F |
Origin of Product |
United States |
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